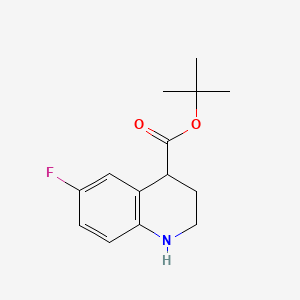
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-alkenyl aniline, aromatic aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds such as:
3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but lacks the carboxylate group.
tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate: This compound contains a bromine atom instead of a fluorine atom. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H18FNO2 |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 |
Clé InChI |
DOGKLKHPMHABBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
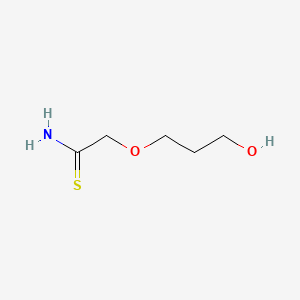
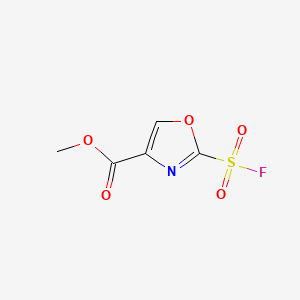
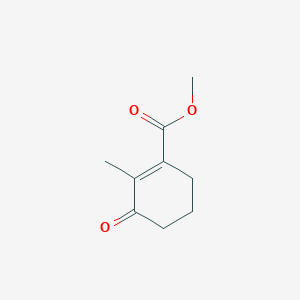
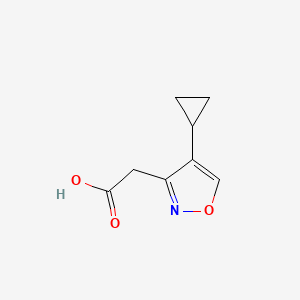
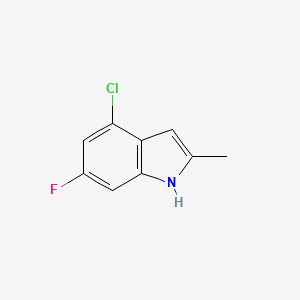
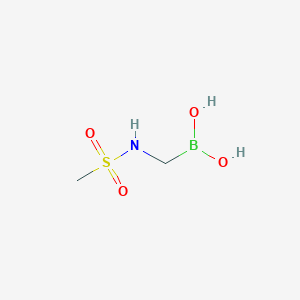
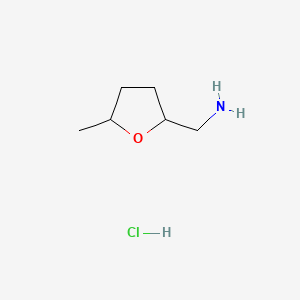
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
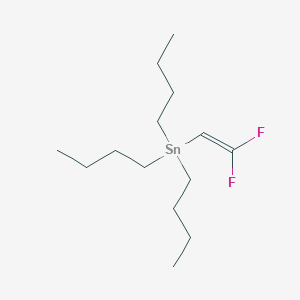
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
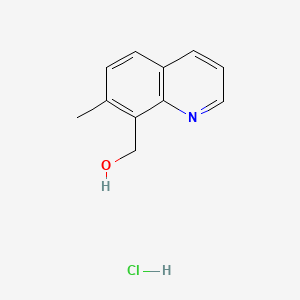
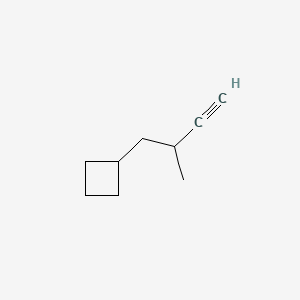
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
